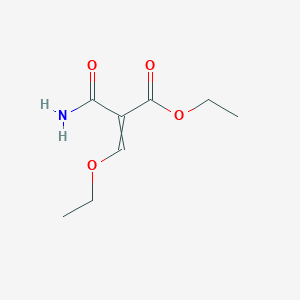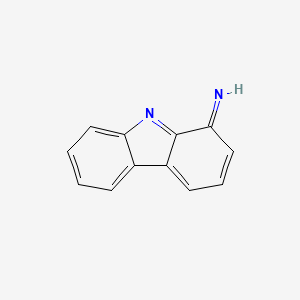
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate is an organophosphorus compound with the molecular formula C9H18Cl3O4P. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of phosphoric acid and contains chlorinated propyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate typically involves the reaction of phosphoryl trichloride with 2-methyloxirane. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. The process can be summarized as follows:
Reactants: Phosphoryl trichloride and 2-methyloxirane.
Conditions: Controlled temperature, use of solvents.
Reaction: Phosphoryl trichloride reacts with 2-methyloxirane to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving continuous monitoring and automation.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized as a flame retardant in various materials, including polyurethane foams, PVC, and epoxy resins.
Mecanismo De Acción
The mechanism of action of Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various effects depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(1-chloropropan-2-yl) phosphate
- Bis(1-chloropropan-2-yl) hydrogen phosphate
- Tris(2-chloro-1-methylethyl) phosphate
Uniqueness
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate is unique due to its specific chlorinated propyl groups and its ability to undergo a variety of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from similar compounds.
Propiedades
Número CAS |
91266-85-2 |
|---|---|
Fórmula molecular |
C9H18Cl3O3P |
Peso molecular |
311.6 g/mol |
Nombre IUPAC |
1-[bis(1-chloropropan-2-yloxy)phosphoryl]-2-chloropropane |
InChI |
InChI=1S/C9H18Cl3O3P/c1-7(12)6-16(13,14-8(2)4-10)15-9(3)5-11/h7-9H,4-6H2,1-3H3 |
Clave InChI |
OUJURARZJQIXBB-UHFFFAOYSA-N |
SMILES canónico |
CC(CP(=O)(OC(C)CCl)OC(C)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


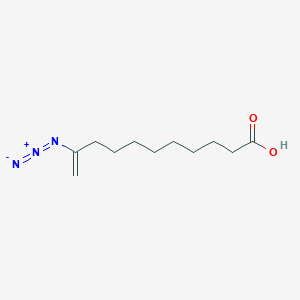
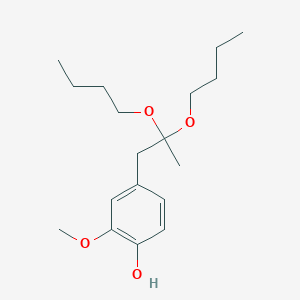
![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)
![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)
![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
![Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-](/img/structure/B14364481.png)
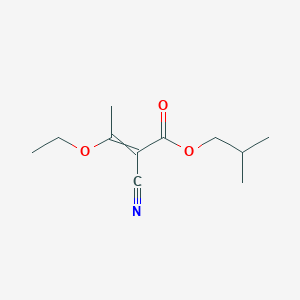
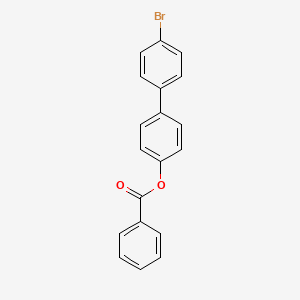
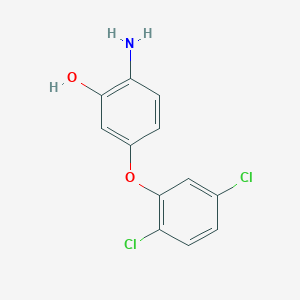
![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)
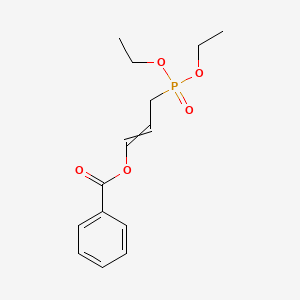
![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)
